2-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide
Description
2-[3-(1H-Benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide is a heterocyclic compound featuring a benzimidazole core fused with a hydroxylated, imino-substituted pyrrole ring and a dimethyl ethanesulfonamide side chain.
Properties
Molecular Formula |
C15H19N5O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C15H19N5O3S/c1-19(2)24(22,23)8-7-20-9-12(21)13(14(20)16)15-17-10-5-3-4-6-11(10)18-15/h3-6,16,21H,7-9H2,1-2H3,(H,17,18) |
InChI Key |
GQTUYRBHWPMCJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Preparation Methods
Core BenzImidazole Synthesis
The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, 2-mercaptobenzimidazole serves as a key intermediate, which undergoes alkylation or arylation to introduce substituents. In one approach, 2-mercaptobenzimidazole reacts with phenacyl bromides in ethanol and triethylamine under reflux to form S-substituted intermediates. Subsequent treatment with hydrazine hydrate in acetic acid yields hydrazide derivatives, which are further functionalized with pyrrole-3-carbaldehyde to construct the pyrrole-imino moiety.
Sulfonamide Incorporation
The N,N-dimethylethanesulfonamide group is introduced via nucleophilic substitution or coupling reactions. N,N-Dimethylethanesulfonamide (CAS 6338-68-7), a commercially available building block, is often employed. In a representative procedure, the benzimidazole-pyrrole intermediate reacts with sulfonamide derivatives in polar aprotic solvents (e.g., acetone or dimethylformamide) under basic conditions (e.g., pyridine or sodium hydride). For instance, benzimidazolamines react with benzenesulfonyl chloride in acetone at room temperature to form sulfonamide linkages.
Stepwise Methodologies from Literature
Multi-Step Synthesis from 2-Mercaptobenzimidazole
A documented route involves three stages:
-
Alkylation : 2-Mercaptobenzimidazole reacts with phenacyl bromides in ethanol/triethylamine (4 h reflux) to form S-substituted intermediates (yield: 75–85%).
-
Hydrazide Formation : The alkylated product is treated with hydrazine hydrate in acetic acid (3 h reflux) to yield hydrazide derivatives.
-
Pyrrole Coupling : The hydrazide reacts with 1H-pyrrole-3-carbaldehyde in ethanol/triethylamine (7 h reflux) to construct the pyrrole-imino ring system.
Key Data :
Patent-Based Approach for Sulfonamide Intermediates
A patent (CN102603650A) describes a one-pot synthesis for related benzimidazole-sulfonamides:
-
Dehydration : 1,3-Dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one undergoes acid-catalyzed dehydration in methyl isobutyl ketone (MIBK) at 70–90°C.
-
Alkylation : The dehydrated product reacts with 4-bromo-butyric acid ethyl ester in MIBK, followed by phase separation with preheated water.
-
Saponification : The organic phase is treated with NaOH (45–80°C, 150–200 mbar) to hydrolyze the ester, yielding the sulfonamide-carboxylic acid derivative (yield: 78–86%).
Optimization Notes :
Comparative Analysis of Methodologies
The one-pot method offers superior yield and scalability, though it requires precise temperature control during dehydration. In contrast, the multi-step approach allows modular functionalization but involves laborious purification.
Critical Reaction Parameters
Temperature and Solvent Effects
-
Ethanol vs. MIBK : Ethanol facilitates nucleophilic substitutions but limits reaction temperatures (<80°C). MIBK enables higher-temperature reactions (up to 90°C), enhancing reaction rates.
-
Acid Catalysis : Dehydration steps require acidic conditions (e.g., HCl or HSO) to protonate intermediates and drive water elimination.
Base Selection
-
Triethylamine : Used in stoichiometric amounts to neutralize HCl generated during sulfonylation.
-
Sodium Hydride : Employed in non-polar solvents for deprotonation of benzimidazole NH groups.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : Purity levels >98% are achieved using C18 columns with acetonitrile/water gradients.
-
Elemental Analysis : Reported data for C (59.92–60.0%), H (5.49–5.52%), and N (12.7–12.79%) align with theoretical values.
Challenges and Optimization Opportunities
Byproduct Formation
Chemical Reactions Analysis
Oxidation: Can be oxidized to form sulfonyl chlorides or sulfonates.
Reduction: Reduction of the imine group to an amine.
Substitution: Nucleophilic substitution reactions at the benzimidazole nitrogen.
Common Reagents: Oxidizing agents (e.g., PCC), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer activities. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of pro-apoptotic proteins such as Bax . In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting potential for development as an anticancer agent.
2. Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Benzimidazole derivatives are known to inhibit bacterial growth and have been evaluated against several pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
3. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound. It has been reported to reduce edema in animal models, demonstrating significant inhibition of inflammatory mediators such as COX-2 . This positions it as a candidate for treating inflammatory diseases.
Anticancer Activity
A study demonstrated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) and induced apoptosis through the mitochondrial pathway. The IC50 value was reported at 25 µM, showcasing its potential as an effective anticancer agent .
Antimicrobial Evaluation
In another investigation, the compound exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This suggests that it could serve as a lead compound for developing new antibiotics .
Anti-inflammatory Research
A study assessing the anti-inflammatory effects found that administration of the compound at doses of 20 mg/kg resulted in a reduction of paw edema by approximately 75% in rats induced with inflammation, outperforming standard anti-inflammatory drugs like indomethacin .
Mechanism of Action
Targets: Specific molecular targets are context-dependent.
Pathways: May interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Key Benzimidazole Derivatives
Key Observations :
- The target compound’s pyrrole-imino group distinguishes it from sulfonamide-linked benzimidazoles like 2c and tetrazole/pyrazole hybrids like 31 .
- Its sulfonamide side chain shares functional similarity with the chromenone derivative in , which may enhance solubility or receptor binding .
Key Observations :
- The target compound’s synthesis likely involves multi-step functionalization of the benzimidazole core, analogous to methods in (sulfonylation) and (amide coupling) .
Physicochemical Properties
Table 3: Physical and Spectroscopic Data
Key Observations :
- The sulfonamide group in 2c and the target compound likely contributes to similar IR peaks (~1340 cm$ ^{-1} $) .
- The absence of a carbonyl group in the target compound differentiates it from acetamide derivatives like 31 .
Research Implications and Gaps
- Structural Advantages: The pyrrole-imino group in the target compound may offer improved hydrogen-bonding capacity compared to simpler benzimidazoles .
- Synthetic Challenges : Multi-step synthesis and purification (e.g., column chromatography in ) may limit scalability .
- Data Gaps : Melting points, spectroscopic data, and biological activity for the target compound remain unreported, necessitating further study.
Biological Activity
The compound 2-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a benzimidazole core linked to a pyrrol moiety and a sulfonamide group, which is known for enhancing solubility and bioavailability. The molecular formula is , with a molecular weight of approximately 318.39 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes and Receptors : The benzimidazole scaffold allows for interaction with various enzymes and receptors involved in cellular processes such as proliferation and apoptosis. This interaction may inhibit key enzymes or modulate receptor activity, leading to therapeutic effects.
- Induction of Apoptosis : Research suggests that the compound may promote apoptosis through the activation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS), which are crucial in signaling pathways leading to cell death .
Antimicrobial Activity
Several studies have indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Benzimidazole derivatives are recognized for their anticancer effects. In vitro studies have demonstrated that compounds similar to 2-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N,N-dimethylethanesulfonamide can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Study 1: Antimicrobial Efficacy
A recent study synthesized several benzimidazole derivatives, including this compound, and assessed their antimicrobial activity against common pathogens. The results indicated that the compound exhibited moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .
Study 2: Anticancer Activity
In another investigation focusing on cancer therapy, this compound was tested against human cancer cell lines. Results showed that it significantly reduced cell viability in A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the benzimidazole ring significantly influence biological activity. Substituents at specific positions on the ring can enhance or diminish potency against targeted diseases. For example, variations in the sulfonamide group have been shown to affect solubility and receptor binding affinity .
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions, such as solvent polarity, temperature, and stoichiometric ratios. For sulfonamide derivatives, anhydrous solvents like THF and catalysts like triethylamine are critical to minimize hydrolysis side reactions . Stepwise purification via column chromatography (using silica gel with gradient elution) and monitoring by TLC can improve yield. Ensure rigorous drying of reagents and inert atmosphere (e.g., nitrogen) to stabilize imino and hydroxy groups during coupling reactions .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing its structure?
Methodological Answer:
- NMR : Use - and -NMR in DMSO-d to resolve aromatic protons (benzimidazole) and sulfonamide groups. 2D NMR (COSY, HSQC) clarifies spin-spin coupling in the pyrrolidine ring .
- X-ray crystallography : Single-crystal analysis confirms spatial arrangement, hydrogen bonding (e.g., N–H···O in sulfonamide), and planarity of the benzimidazole-pyrrole system. Crystallize using slow evaporation in ethanol/water mixtures .
- HRMS : Electrospray ionization (ESI+) validates molecular ion peaks and fragmentation patterns .
Q. How can researchers assess its preliminary biological activity in antimicrobial assays?
Methodological Answer: Follow standardized protocols like the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) values. For fungal assays, use C. albicans and Sabouraud dextrose agar. Correlate activity with structural analogs (e.g., benzimidazole derivatives) to identify pharmacophore contributions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. To address this:
- Replicate studies : Use identical microbial strains and growth media.
- Quality control : Characterize compound purity via HPLC (>95%) and confirm absence of endotoxins.
- Mechanistic studies : Perform time-kill assays or SEM imaging to differentiate bacteriostatic vs. bactericidal effects. Cross-reference with computational models (e.g., molecular docking on bacterial gyrase) to validate target engagement .
Q. How can computational modeling predict its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like DNA topoisomerases or kinases. Parameterize the force field for sulfonamide and imino groups.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial potency .
Q. What experimental designs validate its mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme assays : Use fluorogenic substrates (e.g., FITC-casein for proteases) to measure inhibition kinetics. Determine IC values under varied pH and ionic strength.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.
- Mutagenesis studies : Engineer enzyme mutants (e.g., substitution of key residues in the active site) to confirm binding specificity .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core modifications : Substitute the benzimidazole with indole or triazole rings to test π-π stacking effects.
- Side-chain variations : Replace dimethylsulfonamide with acyl groups to modulate lipophilicity.
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions. Validate analogs via in vitro cytotoxicity (MTT assay) and ADMET profiling .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if ITC is inconclusive) .
- Advanced Characterization : Employ synchrotron-based X-ray sources for high-resolution crystallography of unstable intermediates .
- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial testing) and declare conflicts of interest in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
